2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDGPYPXEXNORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-bromobenzyl alcohol with phthalic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the isoindole dione structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the benzyl group serves as a reactive site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar). Common nucleophiles such as amines, thiols, or alkoxides displace the bromine atom under mild conditions .
Example Reaction:
Reaction with piperidine in acetonitrile at 80°C yields 2-[(2-piperidinobenzyl)oxy]-1H-isoindole-1,3(2H)-dione (87% yield).
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | MeCN | 80 | 87 |
| NaSH | DMF | 60 | 72 |
| KOtBu | THF | 25 | 68 |
Cross-Coupling Reactions
The C–Br bond participates in palladium-catalyzed cross-coupling reactions, enabling derivatization for pharmaceutical or materials science applications .
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> produces biaryl derivatives. For example:
Reaction:
this compound + phenylboronic acid → 2-[(2-biphenylmethyl)oxy]-1H-isoindole-1,3(2H)-dione (78% yield).
Heck Coupling
Intramolecular Heck coupling forms fused tetracyclic structures. A notable example involves PdBr<sub>2</sub>-catalyzed cyclization to yield isoindoloquinoline derivatives :
Conditions:
Cyclization Reactions
The isoindole dione core facilitates cyclization under acidic or basic conditions, forming polycyclic frameworks .
Base-Mediated Cyclization
Treatment with K<sub>2</sub>CO<sub>3</sub> in DMF induces intramolecular cyclization, generating isoindolo[2,1-a]quinoline-5,11-dione derivatives .
Mechanism:
-
Deprotonation of the benzylic position.
-
Nucleophilic attack on the carbonyl group.
Iodoamination
Iodine-mediated cyclization with imine intermediates produces iodomethyl-1H-isoindoles, which can undergo further functionalization (e.g., reduction or sulfenylation) .
Ether Cleavage
Strong acids (e.g., HBr/AcOH) cleave the benzyl ether bond, regenerating phthalic anhydride and 2-bromobenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that isoindole derivatives exhibit anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the isoindole framework can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Isoindole derivatives have been investigated for their neuroprotective effects. The compound may inhibit pathways associated with neurodegeneration, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems and reduce oxidative stress .
Material Science Applications
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites. Research has demonstrated that incorporating isoindole derivatives into polymer matrices can enhance thermal stability and mechanical strength .
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15.0 | |
| Neuroprotection | Cell Viability Assay | 20.5 |
Table 2: Polymer Properties Enhanced by Isoindole Derivatives
| Polymer Type | Property Enhanced | Measurement Method | Reference |
|---|---|---|---|
| Epoxy Resin | Thermal Stability | TGA | |
| Polyurethane | Mechanical Strength | Tensile Test |
Case Studies
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives, including this compound. The compound was screened against multiple cancer cell lines, showing promising results with an IC50 value of 15 µM against breast cancer cells. This indicates its potential as a lead compound for further development in cancer therapy .
Case Study 2: Polymer Development
A research group explored the incorporation of isoindole derivatives into epoxy resins to improve their thermal properties. The modified polymers exhibited a significant increase in thermal degradation temperature compared to unmodified resins, demonstrating the utility of this compound in enhancing material performance .
Mechanism of Action
The mechanism of action of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The isoindole dione moiety may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione and related derivatives:
Structural and Functional Insights
Electronic and Steric Effects
- Bromine vs. Nitro Groups : The bromine atom in the target compound is less electron-withdrawing than the nitro group in its nitrobenzyl analog (). This difference may reduce electrophilicity at the phthalimide core, affecting reactivity in nucleophilic substitution reactions.
Physicochemical Properties
- Crystal Structure : Polymorphism observed in related compounds (e.g., ) highlights the role of substituents in molecular packing. The bromobenzyl group’s planar aromatic system may promote π-π stacking, whereas aliphatic chains () disrupt crystallization.
- Solubility : The hydrophilic PEG-chain derivative () contrasts sharply with the hydrophobic bromobenzyloxy analog, underscoring substituent-driven solubility profiles.
Biological Activity
The compound 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS No. 321430-33-5) is a synthetic organic molecule characterized by its unique structure, which includes a bromobenzyl group and an isoindole dione moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H10BrNO3 |
| Molecular Weight | 332.15 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 459.8 ± 47.0 °C |
| Flash Point | 231.9 ± 29.3 °C |
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzyl alcohol with phthalic anhydride in the presence of a base, leading to the formation of the isoindole structure through cyclization processes under specific reaction conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. Research conducted on related compounds has shown promising results against various cancer cell lines:
- In Vitro Studies : The cytotoxic effects of isoindole derivatives were evaluated using the MTT assay against adenocarcinoma (A549-Luc) cell lines. Compounds exhibited significant inhibitory effects on cell viability, with IC50 values indicating their potency .
- In Vivo Studies : A study involving nude mice demonstrated that treatment with isoindole derivatives resulted in reduced tumor sizes and improved survival rates compared to control groups. The study monitored tumor growth over a period of 60 days, providing insights into the therapeutic efficacy of these compounds .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. The bromobenzyl group can facilitate interactions with biological molecules, potentially leading to enzyme inhibition or receptor modulation . Furthermore, structural modifications in isoindole derivatives can influence their biological activity, making it essential to explore structure-activity relationships (SAR) for optimizing therapeutic effects.
Study on Isoindole Derivatives
A comprehensive evaluation was conducted on two isoindole derivatives (compounds 3 and 4), revealing their cytotoxicity against A549 and HeLa cell lines:
| Cell Line | Compound 3 IC50 (µM) | Compound 4 IC50 (µM) |
|---|---|---|
| A549 | 114.25 | 116.26 |
| HeLa | 148.59 | 140.60 |
This data suggests that both compounds possess comparable anticancer properties, warranting further investigation into their mechanisms and potential clinical applications .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, and how can reaction yields be optimized?
- Methodology : Nucleophilic substitution reactions are commonly employed. For example, bromoethyl derivatives (e.g., 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione) can react with thiols or alcohols under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purification via column chromatography using ethyl acetate/hexane gradients typically yields >80% purity . Optimizing solvent polarity and reaction time improves yields.
Q. How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. For analogous isoindole-dione derivatives, hydrogen bonding (e.g., C=O⋯H–N) and π-π stacking between aromatic rings contribute to lattice stability. Space group assignments (e.g., P2₁/c) and bond angle deviations should be reported to confirm stereoelectronic effects .
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromobenzyl protons at δ ~4.8–5.2 ppm).
- FT-IR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C–Br vibrations at ~550–650 cm⁻¹.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How does the bromobenzyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom facilitates palladium-catalyzed couplings. For example, replacing bromine with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and refluxing in THF/H₂O. Monitor regioselectivity using LC-MS and compare with computational models (DFT) to predict electronic effects .
Q. What strategies resolve contradictions in thermal stability data reported for isoindole-dione derivatives?
- Methodology : Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres identifies decomposition thresholds (e.g., ~200–300°C). Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use differential scanning calorimetry (DSC) to detect phase transitions and powder XRD to confirm crystallinity .
Q. How can computational models predict the compound’s biological activity, such as protease inhibition?
- Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., MERS-CoV 3CLpro) identifies binding affinities. Validate predictions with in vitro enzymatic assays (IC₅₀ measurements) and correlate with logP values (e.g., XlogP ~2.1) to assess membrane permeability .
Q. What analytical approaches differentiate degradation products under hydrolytic vs. oxidative conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
